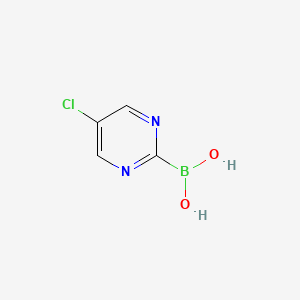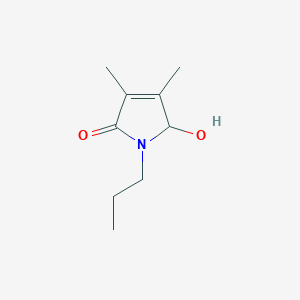
5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. . This compound, with its unique structure, has shown promise in various scientific research fields.
Métodos De Preparación
The synthesis of 5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones . This method is advantageous as it uses readily available and inexpensive synthetic precursors. The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the cyclization process. The reaction conditions often include moderate temperatures and extended reaction times to ensure complete conversion.
Análisis De Reacciones Químicas
5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the hydroxyl or methyl groups on the pyrrolone ring .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, it has been investigated for its potential use in the synthesis of other bioactive compounds, further highlighting its versatility .
Mecanismo De Acción
The mechanism of action of 5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis . Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one can be compared to other pyrrolone derivatives, such as 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities. For example, 3,5-diarylsubstituted pyrrolones have shown potent anticancer activity, while this compound has a broader range of biological activities . Other similar compounds include pyrrolidinones, which also exhibit diverse biological activities but differ in their ring structure and substituents .
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-hydroxy-3,4-dimethyl-1-propyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-4-5-10-8(11)6(2)7(3)9(10)12/h8,11H,4-5H2,1-3H3 |
Clave InChI |
QWVQMHZSOJBWNR-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(C(=C(C1=O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine](/img/structure/B12503903.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B12503909.png)
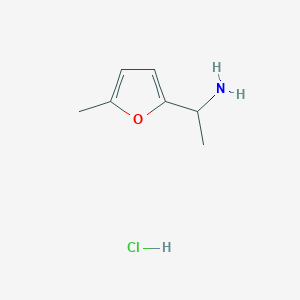
![Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503912.png)
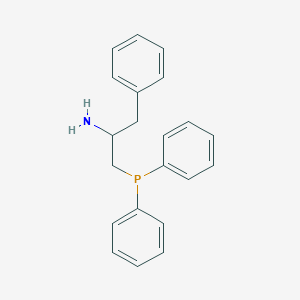
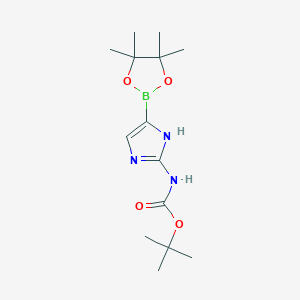
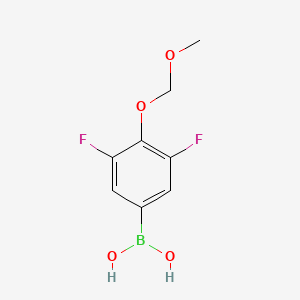
![7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B12503933.png)
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)
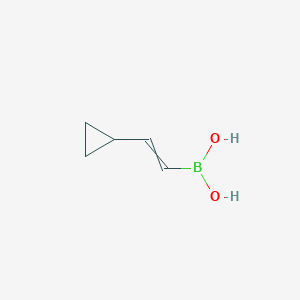
![N-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503953.png)

